Methyl indoline-6-carboxylate
Overview
Description
Methyl indoline-6-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring this compound is characterized by the presence of a methyl ester group at the sixth position of the indoline ring
Mechanism of Action
Target of Action
Methyl indoline-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not clearly defined in the available literature. These properties are crucial in determining the bioavailability of the compound. The compound’s molecular weight is 17518 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Indole derivatives, in general, have been reported to show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Action Environment
Personal precautions such as ensuring adequate ventilation and avoiding dust formation are recommended when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl indoline-6-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a classical method that can be employed. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system .
Another method involves the reduction of oxindoles to indoles, followed by esterification. This can be achieved by treating oxindole with a reducing agent such as sodium borohydride, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl indoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl indoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Derivatives of this compound are investigated for their pharmacological properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl indoline-6-carboxylate can be compared with other similar compounds, such as:
Indole-3-carboxylate: Similar in structure but with the carboxylate group at the third position.
Methyl indole-2-carboxylate: Differing by the position of the carboxylate group.
Indoline-2-carboxylate: Lacking the methyl group and differing in the position of the carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl ester group can affect the compound’s interaction with molecular targets and its overall chemical properties .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFIWGSRKYSLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585695 | |
Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341988-36-1 | |
Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl indoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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